Quinagolide HCl -

Quinagolide HCl

Catalog Number: EVT-8215197
CAS Number:
Molecular Formula: C20H34ClN3O3S
Molecular Weight: 432.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Quinagolide hydrochloride is classified as a dopamine agonist, specifically targeting the D2 subtype of dopamine receptors. It is synthesized through various chemical methods and has been extensively studied for its pharmacological properties. The compound is also known by its synonym CV205-502 hydrochloride and is cataloged under CAS number 94424-50-7 .

Synthesis Analysis

Methods and Technical Details

The synthesis of quinagolide involves several intricate steps, often employing modern organic synthesis techniques. A notable method includes the use of ring-closing metathesis (RCM) to construct the core structure of the molecule. The total synthesis process can be summarized as follows:

  1. Starting Material: The synthesis typically begins with β-alanine or related compounds.
  2. Key Reactions:
    • Pyrolytic elimination: This step helps in forming crucial intermediates.
    • Late-stage synthesis: Functionalized trans-fused tetrahydropyridine-3-carboxylate is synthesized through conjugate addition followed by RCM.
    • PIFA-mediated Hofmann rearrangement: This reaction facilitates the conversion of piperidine-3-carboxamide into the desired amine structure .
  3. Yield Optimization: The synthesis has been optimized for yield at various stages, achieving up to 90% yield in certain reactions .
Molecular Structure Analysis

Structure and Data

Quinagolide hydrochloride has a complex molecular structure characterized by its unique functional groups. The molecular formula is C20H33N3O3SC_{20}H_{33}N_3O_3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 393.56 g/mol.
  • Structural Features: The molecule includes a piperidine ring, which is essential for its activity as a dopamine agonist.

The three-dimensional conformation of quinagolide allows it to effectively bind to the D2 receptors, facilitating its pharmacological action .

Chemical Reactions Analysis

Reactions and Technical Details

Quinagolide undergoes various chemical reactions that are pivotal in its synthesis and functionality:

  1. Hofmann Rearrangement: This reaction transforms primary amides into primary amines, which is crucial for constructing the amine component of quinagolide.
  2. Sulfonation: The introduction of sulfonyl groups enhances the solubility and biological activity of quinagolide.
  3. Demethylation: This step modifies the methyl groups to optimize receptor binding characteristics .

These reactions are carefully controlled to maximize yield and ensure the correct stereochemistry of the final product.

Mechanism of Action

Process and Data

Quinagolide exerts its therapeutic effects primarily through agonistic action on dopamine D2 receptors located in the pituitary gland. The mechanism can be outlined as follows:

  1. Receptor Binding: Quinagolide binds selectively to D2 receptors.
  2. Inhibition of Prolactin Release: Upon binding, it activates intracellular signaling pathways that lead to decreased secretion of prolactin from lactotroph cells in the anterior pituitary.
  3. Dose-Dependent Response: Studies indicate that quinagolide's effectiveness increases with dosage, demonstrating an EC50 that shows significant potency compared to other treatments .

This mechanism underscores quinagolide's role as a critical agent in managing conditions associated with hyperprolactinemia.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Quinagolide hydrochloride exhibits distinct physical and chemical properties that influence its application:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in water and organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties are essential for ensuring effective formulation in pharmaceutical products .

Applications

Scientific Uses

Quinagolide hydrochloride is primarily used in clinical settings for:

  • Treatment of Hyperprolactinemia: It effectively reduces elevated prolactin levels, thereby alleviating symptoms such as galactorrhea (milk production unrelated to childbirth) and menstrual irregularities.
  • Research Applications: Quinagolide serves as a tool in pharmacological studies investigating dopamine receptor functions and their implications in various disorders.
Introduction to Quinagolide HCl: Discovery and Development

Historical Context of Dopamine Agonists in Hyperprolactinemia Therapy

The management of hyperprolactinemia underwent a transformative shift with the introduction of dopamine agonists in the 1970s. Ergot alkaloid-derived compounds, notably bromocriptine, became first-line therapeutics due to their ability to suppress prolactin secretion by activating pituitary dopamine receptors. These receptors, primarily the dopamine receptor 2 subtype, negatively regulate prolactin synthesis and release when stimulated [4] [7]. Early ergot agonists demonstrated significant efficacy in normalizing prolactin levels, restoring gonadal function, and reducing prolactinoma size. However, clinical experience revealed substantial limitations: approximately 5-18% of patients exhibited bromocriptine resistance, characterized by inadequate prolactin reduction or tumor shrinkage. Additionally, ergot-related side effects—including nausea, hypotension, and fibrosis—compromised tolerability and long-term adherence [7] [8]. This therapeutic gap underscored the need for novel dopamine agonists with improved pharmacological profiles.

Table 1: Limitations of Ergot-Derived Dopamine Agonists

ParameterBromocriptinePergolideKey Clinical Implications
Resistance Rate5-18%SimilarPartial/absent prolactin lowering in subset
Common Adverse EffectsNausea, vomitingFibrosis riskPoor treatment adherence
Receptor SpecificityBroad (D1, D2, 5-HT)BroadOff-target effects (e.g., vasoconstriction)
Dosing Frequency2-3 times dailyTwice dailyReduced compliance vs. once-daily agents

Rationale for Non-Ergot Dopamine Agonist Development

The development of non-ergot dopamine agonists was driven by three interconnected imperatives: receptor selectivity, tolerability enhancement, and overcoming therapeutic resistance. Ergoline compounds interact with diverse receptor classes—including serotonin (5-hydroxytryptamine), alpha-adrenergic, and even dopamine receptor 1 subtypes—contributing to off-target effects like vasoconstriction and valvulopathy [4] [9]. Quinagolide hydrochloride emerged from targeted efforts to synthesize compounds with high specificity for dopamine receptor 2. Structurally, it belongs to the octahydrobenzo[g]quinoline class, lacking the ergoline moiety responsible for pleiotropic receptor interactions [1] [5]. This conferred a distinct advantage: selective dopamine receptor 2 activation minimized side effects while maintaining potent prolactin suppression. Furthermore, in vitro studies revealed quinagolide’s ability to bind dopamine receptor 2 isoforms with higher affinity than bromocriptine in some prolactinoma models, explaining its efficacy in a subset of bromocriptine-resistant cases [4] [7]. The compound’s linear pharmacokinetics also supported once-daily dosing, addressing compliance issues associated with frequent ergot agonist administration [10].

Key Milestones in Quinagolide Hydrochloride’s Pharmaceutical Development

Chemical Synthesis and Optimization

Initial synthesis of quinagolide (then designated CV 205-502) was disclosed in patents filed by Sandoz Pharmaceuticals in the early 1980s. The original 14-step route began with 5-methoxy-2-tetralone, proceeding through stereoselective reductions and alkylations to construct the octahydrobenzo[g]quinoline core [1]. A critical step involved the Curtius rearrangement of an acyl hydrazide intermediate to install the N-diethylsulfamoyl side chain essential for dopamine receptor 2 agonism [1] [5]. However, this laboratory-scale process proved impractical for manufacturing due to low yields and complex purification. Novartis scientists subsequently engineered a scalable 8-step synthesis starting from 1,6-dimethoxynaphthalene. Key innovations included:

  • Regioselective lithiation at C-7 followed by condensation with ethyl 2-cyano-3-ethoxyacrylate
  • Birch reduction to simultaneously reduce aromatic rings and introduce unsaturation
  • Stereocontrolled sodium borohydride reduction of the resulting imine to set the critical (3S,4aR,10aR) configuration [1] [3]This optimized route achieved commercial viability, enabling large-scale production of the racemic active pharmaceutical ingredient.

Preclinical and Clinical Validation

Quinagolide hydrochloride’s development pipeline progressed rapidly based on compelling preclinical data. In female Wistar-Furth rats bearing SMtTW prolactinomas, subcutaneous quinagolide (0.3 mg/kg/day) induced near-complete tumor regression and normalized plasma prolactin within two months [9]. Receptor binding assays confirmed nanomolar affinity for human dopamine receptor 2 (Ki ≈ 2 nM), with >100-fold selectivity over serotonin receptors [4] [9].

Phase I-III trials established clinical efficacy across hyperprolactinemia subtypes:

  • A double-blind study (n=20) comparing quinagolide (75-150 µg/day) and cabergoline (0.5 mg twice weekly) demonstrated comparable prolactin normalization rates (75% vs. 90%, p<0.05) after 12 weeks [2] [7].
  • In patients with bromocriptine-resistant prolactinomas (n=48 pooled analysis), switching to quinagolide yielded normoprolactinemia in 50% of cases, attributed to its distinct receptor interaction profile [4] [7].
  • Tumor volume assessments (n=105) revealed >50% shrinkage in 48.1% of prolactinomas and 25-50% reduction in 20.2% [4].

Table 2: Clinical Efficacy of Quinagolide Hydrochloride in Hyperprolactinemia

Patient PopulationStudy SizeProlactin Normalization RateTumor Reduction >50%Source
Bromocriptine-Naïve827 (pooled)69% (95% CI: 61-76%)48.1% [8]
Bromocriptine-Resistant4850%20-30% [4] [7]
Macroprolactinomas6258-75%48.1% [4]

Regulatory Approvals and Expanded Applications

Quinagolide hydrochloride (brand name Norprolac) received its first regulatory approval in South Africa in 1997, followed by authorization across Europe and Canada [3] [10]. Although never approved in the United States, it became a well-established alternative to cabergoline and bromocriptine internationally. Beyond hyperprolactinemia, quinagolide’s antiangiogenic properties—mediated via inhibition of vascular endothelial growth factor receptor 2 phosphorylation—spurred investigation in endometriosis and ovarian hyperstimulation syndrome (OHSS) [6]. A randomized trial (n=182) showed that quinagolide (200 µg/day) initiated at human chorionic gonadotropin administration reduced moderate/severe early OHSS incidence to 4% versus 23% with placebo (p<0.05) without compromising IVF outcomes [6]. Phase II trials for endometriosis and adenomyosis were launched in Europe by 2019 [3], reflecting ongoing interest in repurposing this versatile dopamine receptor 2 agonist.

Properties

Product Name

Quinagolide HCl

IUPAC Name

(3R,4aR,10aS)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride

Molecular Formula

C20H34ClN3O3S

Molecular Weight

432.0 g/mol

InChI

InChI=1S/C20H33N3O3S.ClH/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24;/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3;1H/t16-,17+,19-;/m0./s1

InChI Key

DVLKVIJLALMCBQ-VENMBWNLSA-N

SMILES

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl

Canonical SMILES

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl

Isomeric SMILES

CCCN1C[C@@H](C[C@@H]2[C@@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.